molecular formula C16H26N2O B1211191 Cernuine CAS No. 6880-84-8

Cernuine

Cat. No.: B1211191
CAS No.: 6880-84-8
M. Wt: 262.39 g/mol
InChI Key: IWSJXTCXZSUCNS-LXFSFDBISA-N
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Description

Cernuine is a naturally occurring alkaloid found in the plant Lycopodium cernuum. It belongs to the class of Lycopodium alkaloids, which are known for their complex structures and significant biological activities. This compound has a unique tricyclic trans-anti-trans aminal core with an appended six-membered ring, making it a subject of interest for natural product chemists and synthetic organic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of cernuine was first achieved by Hiromitsu Takayama of Chiba University. The key step in this synthesis was a diastereoselective intramolecular reductive amination. The synthesis began with (+)-citronellal, which underwent protection and ozonolysis. The first singly-aminated stereogenic center was installed by enantioselective addition to an azodicarboxylate, mediated by an organocatalyst. Subsequent steps included reductive cleavage of the N-N bond, acetal methanolysis, ionization, and allyl silane addition .

Industrial Production Methods

Most research focuses on laboratory-scale synthesis for scientific studies rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

Cernuine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

Cernuine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex alkaloid synthesis.

    Biology: Investigated for its potential biological activities, including acetylcholine esterase inhibition.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Limited industrial applications due to its complex synthesis

Mechanism of Action

The mechanism of action of cernuine involves its interaction with molecular targets such as acetylcholine esterase. This compound inhibits this enzyme, which is crucial for the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tricyclic trans-anti-trans aminal core and its specific biological activities. Its complex structure and synthesis make it a valuable compound for studying natural product synthesis and biological activities .

Properties

IUPAC Name

(1S,7S,9R,11S,13S)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12-,13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSJXTCXZSUCNS-LXFSFDBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2CCC[C@H]3N2[C@H](C1)C[C@H]4N3C(=O)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331838
Record name Cernuine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6880-84-8
Record name (3aS,5S,6aR,7aS,12aS)-Tetradecahydro-5-methyl-11H-pyrido[1′,2′:3,4]pyrimido[2,1,6-de]quinolizin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6880-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cernuine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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